2',4'-Dimethyl-2,2,2-trifluoroacetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

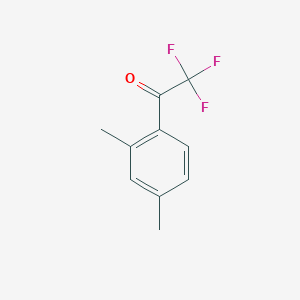

2’,4’-Dimethyl-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C10H9F3O and a molecular weight of 202.17 g/mol. It is used for proteomics research .

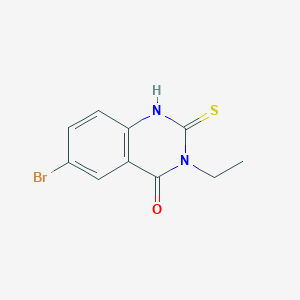

Molecular Structure Analysis

The molecular structure of 2’,4’-Dimethyl-2,2,2-trifluoroacetophenone consists of a phenyl ring attached to a trifluoroacetyl group (COCF3), with two methyl groups attached to the phenyl ring .Chemical Reactions Analysis

While specific chemical reactions involving 2’,4’-Dimethyl-2,2,2-trifluoroacetophenone are not available, related compounds such as 2,2,2-Trifluoroacetophenone have been used as organocatalysts in various chemical reactions. For instance, 2,2,2-Trifluoroacetophenone has been used as an organocatalyst for the oxidation of sulfides to sulfoxides and sulfones .Physical And Chemical Properties Analysis

2’,4’-Dimethyl-2,2,2-trifluoroacetophenone is a liquid at room temperature. The predicted melting point is 23.50°C, and the predicted boiling point is approximately 216.2°C at 760 mmHg. The predicted density is approximately 1.2 g/mL, and the predicted refractive index is 1.46 .Scientific Research Applications

Research Grade Chemical

2’,4’-Dimethyl-2,2,2-trifluoroacetophenone is available as a ≥95% research grade chemical .

Proteomics Research

This compound is a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology and disease mechanisms.

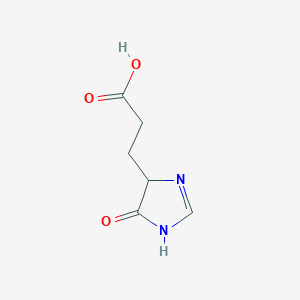

Synthesis of Imidazoles

2’,4’-Dimethyl-2,2,2-trifluoroacetophenone may be used in the synthesis of imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Pharmaceutical Applications

Imidazoles, which can be synthesized using 2’,4’-Dimethyl-2,2,2-trifluoroacetophenone, have traditional applications in pharmaceuticals . They are key components of many drugs and therapeutic agents .

Agrochemical Applications

Imidazoles also have applications in agrochemicals . They are used in the formulation of various pesticides, fungicides, and other agricultural chemicals .

Solar Cells and Optical Applications

Emerging research into dyes for solar cells and other optical applications is being conducted with imidazoles . This highlights the potential of 2’,4’-Dimethyl-2,2,2-trifluoroacetophenone in the development of renewable energy technologies and optical devices .

Mechanism of Action

Target of Action

Similar compounds have been used as organocatalysts for the oxidation of tertiary amines and azines .

Mode of Action

It’s known that similar trifluoroacetophenones can act as organocatalysts, facilitating the oxidation of tertiary amines and azines to n-oxidesalkenes .

Biochemical Pathways

It’s known that similar compounds can participate in the formation of new aromatic 3f polymers .

Pharmacokinetics

Its physical properties such as melting point (2350° C), boiling point (~2162° C at 760 mmHg), and density (~12 g/mL) have been predicted . These properties can influence the compound’s bioavailability.

Result of Action

Similar compounds have been used in the synthesis of new fluorinated polymers, having high average molecular weight, high thermal stability, and good film-forming properties .

Action Environment

It’s known that the compound is stable at room temperature .

properties

IUPAC Name |

1-(2,4-dimethylphenyl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-6-3-4-8(7(2)5-6)9(14)10(11,12)13/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXIHKXHBSORRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374438 |

Source

|

| Record name | 2',4'-Dimethyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Dimethyl-2,2,2-trifluoroacetophenone | |

CAS RN |

16184-87-5 |

Source

|

| Record name | 2',4'-Dimethyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.